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Compound of Interest

Compound Name: benzene-1,2,4,5-tetracarbonitrile

Cat. No.: B1203176 Get Quote

An In-depth Technical Guide on the Core Fundamental Properties of Benzene-1,2,4,5-
tetracarbonitrile for Researchers, Scientists, and Drug Development Professionals.

Introduction: Benzene-1,2,4,5-tetracarbonitrile, also known as pyromellitonitrile, is a highly

functionalized aromatic compound with the chemical formula C₁₀H₂N₄.[1][2] Its structure

consists of a benzene ring substituted with four nitrile groups at the 1, 2, 4, and 5 positions.

This electron-deficient molecule serves as a versatile building block in supramolecular

chemistry, materials science, and organic synthesis. Its unique electronic and structural

properties make it a subject of significant interest for the development of novel functional

materials, including metal-organic frameworks (MOFs), covalent organic frameworks (COFs),

and charge-transfer complexes. This technical guide provides a comprehensive overview of the

fundamental properties of benzene-1,2,4,5-tetracarbonitrile, including its physicochemical

characteristics, spectroscopic data, and thermal behavior, along with detailed experimental

protocols for its synthesis and characterization.

Physicochemical Properties
Benzene-1,2,4,5-tetracarbonitrile is a white to off-white crystalline solid with a melting point in

the range of 265-268 °C.[2] It is sparingly soluble in water but shows good solubility in polar

aprotic solvents such as acetone.[2] The strong electron-withdrawing nature of the four cyano

groups significantly influences its chemical reactivity and intermolecular interactions.
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Property Value Reference

Molecular Formula C₁₀H₂N₄ [1][2]

Molecular Weight 178.15 g/mol [1][2]

CAS Number 712-74-3 [1][2]

Appearance
White to off-white crystalline

solid

Melting Point 265-268 °C [2]

Solubility in Acetone 25 mg/mL

Electron Affinity 2.20 ± 0.22 eV

Synthesis and Purification
A common method for the synthesis of benzene-1,2,4,5-tetracarbonitrile involves the

dehydration of pyromellitic tetracarboxamide.

Experimental Protocol: Synthesis of Benzene-1,2,4,5-tetracarbonitrile

Materials: Pyromellitic dianhydride, urea, thionyl chloride.

Step 1: Ammonolysis of Pyromellitic Dianhydride. Pyromellitic dianhydride is treated with an

excess of aqueous ammonia to form pyromellitic tetracarboxamide. The reaction mixture is

typically stirred at room temperature for several hours to ensure complete conversion. The

resulting white precipitate is collected by filtration, washed with water, and dried.

Step 2: Dehydration of Pyromellitic Tetracarboxamide. The dried pyromellitic

tetracarboxamide is then subjected to dehydration. This can be achieved by heating the

amide with a dehydrating agent such as thionyl chloride or phosphorus pentoxide. The

reaction is typically carried out under reflux in an inert solvent like N,N-dimethylformamide

(DMF).

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the crude

product is precipitated by pouring the reaction mixture into water. The precipitate is collected
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by filtration, washed thoroughly with water, and then dried. The crude benzene-1,2,4,5-
tetracarbonitrile can be further purified by recrystallization.

Experimental Protocol: Purification by Recrystallization

Solvent Selection: A suitable solvent for recrystallization is one in which the compound is

sparingly soluble at room temperature but highly soluble at elevated temperatures. For

benzene-1,2,4,5-tetracarbonitrile, polar aprotic solvents like acetone or acetonitrile are

often used.

Procedure:

Dissolve the crude solid in a minimum amount of the chosen hot solvent to create a

saturated solution.

If any insoluble impurities are present, perform a hot filtration to remove them.

Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the

solubility of the compound decreases, leading to the formation of crystals.

To maximize the yield, the flask can be placed in an ice bath to induce further

crystallization.

Collect the purified crystals by vacuum filtration.

Wash the crystals with a small amount of the cold solvent to remove any remaining soluble

impurities.

Dry the crystals under vacuum to remove any residual solvent.

Spectroscopic Characterization
The structure and purity of benzene-1,2,4,5-tetracarbonitrile are confirmed through various

spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Due to the high symmetry of the molecule, the NMR spectra of benzene-1,2,4,5-
tetracarbonitrile are relatively simple.

¹H NMR: The proton NMR spectrum is expected to show a single sharp singlet for the two

aromatic protons. The exact chemical shift will depend on the deuterated solvent used.

¹³C NMR: The carbon NMR spectrum will exhibit three distinct signals: one for the two

aromatic carbons bearing hydrogen atoms, one for the four aromatic carbons attached to the

nitrile groups, and one for the four nitrile carbons.

Experimental Protocol: NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-

0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. The chemical shifts

are reported in parts per million (ppm) relative to the residual solvent peak or an internal

standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the

molecule.

Key Vibrational Bands:

C≡N Stretch: A strong, sharp absorption band is expected in the region of 2240-2220 cm⁻¹

characteristic of the nitrile group in an aromatic compound.

C-H Stretch (aromatic): Weak to medium intensity bands are expected above 3000 cm⁻¹.

C=C Stretch (aromatic): Several bands of variable intensity are expected in the 1600-1400

cm⁻¹ region, corresponding to the stretching vibrations of the benzene ring.

C-H Bending (aromatic): Out-of-plane C-H bending vibrations will appear as strong

absorptions in the fingerprint region below 900 cm⁻¹.
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Experimental Protocol: FT-IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample

with dry potassium bromide (KBr) and pressing the mixture into a thin, transparent disk.

Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR)

accessory.

Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

UV-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum provides information about the electronic transitions within the

molecule. Due to the extended conjugation and the presence of electron-withdrawing nitrile

groups, benzene-1,2,4,5-tetracarbonitrile is expected to absorb in the UV region.

Experimental Protocol: UV-Vis Spectroscopy

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent

solvent, such as acetonitrile or ethanol. The concentration should be adjusted to obtain an

absorbance reading within the linear range of the instrument (typically between 0.1 and 1.0).

Data Acquisition: Record the absorption spectrum over a range of wavelengths (e.g., 200-

400 nm). The wavelength of maximum absorption (λmax) and the corresponding molar

absorptivity (ε) should be reported.

X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise three-

dimensional arrangement of atoms in the crystalline state. The crystal structure of benzene-
1,2,4,5-tetracarbonitrile reveals a planar benzene ring with the four nitrile groups lying in the

same plane. The packing of the molecules in the crystal lattice is influenced by intermolecular

interactions, including π-π stacking and weak C-H···N hydrogen bonds.

Experimental Protocol: Single-Crystal X-ray Diffraction
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Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a

saturated solution of the purified compound in an appropriate solvent or solvent mixture.

Data Collection: Mount a suitable single crystal on a goniometer head of a single-crystal X-

ray diffractometer. Collect diffraction data at a specific temperature (often 100 K or room

temperature) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

Structure Solution and Refinement: Process the collected diffraction data to obtain the unit

cell parameters and the intensity of the reflections. Solve the crystal structure using direct

methods or Patterson methods, and refine the atomic coordinates and displacement

parameters to obtain the final crystal structure.

Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential

Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of

the compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a

function of temperature. For benzene-1,2,4,5-tetracarbonitrile, TGA can be used to

determine its decomposition temperature and to assess its thermal stability. A typical TGA

curve would show a stable baseline until the onset of decomposition, at which point a

significant mass loss would be observed.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample

as a function of temperature. A DSC thermogram of benzene-1,2,4,5-tetracarbonitrile
would show a sharp endothermic peak corresponding to its melting point. Other phase

transitions, if any, would also be observable.

Experimental Protocol: TGA and DSC

Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC

instruments.

Sample Preparation: Place a small, accurately weighed amount of the sample (typically 2-10

mg) in an appropriate sample pan (e.g., aluminum or platinum).
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Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled

atmosphere (e.g., nitrogen or air). Record the mass change (for TGA) and the differential

heat flow (for DSC) as a function of temperature.

Applications and Logical Relationships
The fundamental properties of benzene-1,2,4,5-tetracarbonitrile directly inform its diverse

applications. Its electron-deficient nature, planarity, and multiple nitrile functionalities are key to

its utility in various fields of chemistry and materials science.
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Logical flow from properties to applications.

This diagram illustrates how the core properties of benzene-1,2,4,5-tetracarbonitrile, such as

its electron-deficient nature and planar structure, lead to specific behaviors like charge-transfer

complex formation and π-π stacking. These behaviors, in turn, enable its application in fields
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like organic electronics and the construction of porous materials. The multiple nitrile groups

also make it a valuable precursor for high-performance polymers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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